molecular formula C17H19N5O B10997297 N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B10997297
M. Wt: 309.4 g/mol
InChI Key: BQTKJYNAEDUJGC-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzimidazole ring fused with a cycloheptane ring and a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the benzimidazole ring, followed by the construction of the cycloheptane and pyrazole rings. Common reagents used in these reactions include bromine, carbon tetrachloride, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the benzimidazole or pyrazole rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts like nickel or palladium may be used to enhance the reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield various substituted derivatives.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific combination of benzimidazole, cycloheptane, and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-(1-methylbenzimidazol-5-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H19N5O/c1-22-10-18-14-9-11(7-8-15(14)22)19-17(23)16-12-5-3-2-4-6-13(12)20-21-16/h7-10H,2-6H2,1H3,(H,19,23)(H,20,21)

InChI Key

BQTKJYNAEDUJGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)C3=NNC4=C3CCCCC4

Origin of Product

United States

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